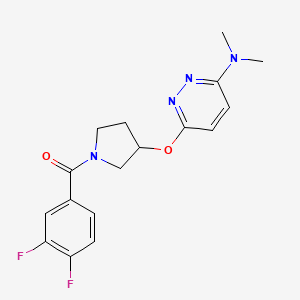

(3,4-Difluorophenyl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3,4-Difluorophenyl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18F2N4O2 and its molecular weight is 348.354. The purity is usually 95%.

BenchChem offers high-quality (3,4-Difluorophenyl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Difluorophenyl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antifungal Drug Development

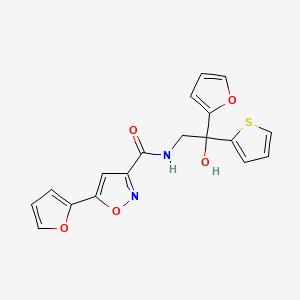

(VN-CHO): is derived from voriconazole (VN) , an established antifungal medication. VN is effective against fungal infections such as aspergillosis, candidiasis, and histoplasmosis. However, due to side effects and resistance, researchers have explored late-stage functionalization of VN. VN-CHO represents a promising modification, introducing a formyl group into VN’s structure. This alteration opens up new avenues for further functionalization, enhancing its antifungal properties .

Photoredox Reactions and Hydroxymethylation

The synthesis of VN-CHO involves photoredox-catalyzed hydroxymethylation of VN. Initially, a hydroxymethylated derivative (VN-CH2OH ) is formed, followed by oxidation to yield VN-CHO . This reaction pathway provides insights into photoredox chemistry and late-stage modifications of complex molecules .

NMR Spectroscopy and Structural Elucidation

Researchers employed 1D and 2D NMR techniques (including 1H, 13C, HSQC, and HMBC) to unveil the structure of VN-CHO . These spectroscopic methods allow precise determination of molecular connectivity, stereochemistry, and functional groups. Understanding the compound’s structure is crucial for further investigations .

Drug Delivery Systems

The formyl group in VN-CHO creates a unique site for functionalization. Researchers can explore conjugation with other molecules or nanoparticles to enhance drug delivery. By attaching targeting ligands or encapsulating VN-CHO in nanocarriers, its therapeutic efficacy and selectivity can be improved .

Biochemical Studies

VN-CHO: can serve as a probe in biochemical studies. Researchers can investigate its interactions with enzymes, receptors, or cellular components. Understanding its binding affinity and mechanism of action may lead to novel therapeutic strategies or diagnostic tools .

Chemical Biology and Medicinal Chemistry

The introduction of a formyl group in VN-CHO expands its chemical space. Medicinal chemists can explore structure-activity relationships (SAR) by synthesizing analogs and evaluating their biological properties. This compound may inspire the design of new antifungal agents or other bioactive molecules .

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O2/c1-22(2)15-5-6-16(21-20-15)25-12-7-8-23(10-12)17(24)11-3-4-13(18)14(19)9-11/h3-6,9,12H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVABXWZZHNZGED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Difluorophenyl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid](/img/structure/B2696843.png)

![3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2696846.png)

![4-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2696849.png)

![methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![4-Chloro-5-imino-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine 5-oxide](/img/structure/B2696851.png)

![(2E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2696853.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2696854.png)

![6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2696860.png)

![6-((2,4-dichlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2696862.png)